Isoxicam, chemically known as 4-hydroxy-2-methyl-N-(5-methyl-3-isoxazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a synthetic organic compound belonging to the oxicam class of nonsteroidal anti-inflammatory drugs (NSAIDs) []. Isoxicam is a subject of scientific research due to its potent anti-inflammatory properties and its interactions with biological systems. Studies explore its metabolic fate, interactions with other drugs, and effects on various cellular processes.
Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, primarily used for the treatment of pain and inflammation associated with various conditions such as arthritis. It exhibits analgesic, anti-inflammatory, and antipyretic properties. The compound is characterized by its unique chemical structure, which contributes to its pharmacological effects. Isoxicam is often utilized in clinical settings for its efficacy in managing chronic pain and inflammatory disorders.
Isoxicam is classified as a non-steroidal anti-inflammatory drug and is part of the oxycodone derivatives. It is derived from 4-hydroxy-N-isoxazolyl-2H-1,2-benzothiazine. The compound can be sourced from various pharmaceutical manufacturers and is available in different formulations for clinical use. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name: 4-hydroxy-N-(5-isoxazolyl)-2H-1,2-benzothiazine-3-carboxamide.
The synthesis of isoxicam involves several methods, with catalytic hydrogenation being one prominent approach. A typical synthetic route includes the reduction of 3-nitrobenzoic acid to form the corresponding amine, followed by cyclization with appropriate reagents to yield isoxicam.
Isoxicam's molecular formula is CHNOS, and it has a molecular weight of approximately 270.29 g/mol. The structure features an isoxazole ring fused with a benzothiazine moiety.
Isoxicam undergoes various chemical reactions that are significant for its pharmacological activity:
The reactivity of isoxicam can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reaction progress and product formation.
Isoxicam exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—compounds that mediate inflammation and pain.
Studies have shown that isoxicam has a higher selectivity for COX-2 over COX-1, which may contribute to its favorable safety profile compared to traditional NSAIDs.
Spectroscopic techniques such as Infrared (IR) spectroscopy and Ultraviolet-visible (UV-Vis) spectroscopy are commonly used to characterize the physical properties of isoxicam, confirming the presence of specific functional groups.
Isoxicam has several scientific uses beyond its primary role as an anti-inflammatory agent:
The discovery of Isoxicam is intrinsically linked to Pfizer's systematic research program in the 1960s-1970s, spearheaded by Lombardino, aimed at identifying potent, long-acting NSAIDs devoid of the carboxylic acid moiety common to agents like aspirin or indomethacin [1]. Carboxylic acid-containing NSAIDs were known for relatively short plasma half-lives due to rapid glucuronidation and elimination, a limitation for chronic conditions like arthritis [1]. Initial leads explored by Pfizer included 2-aryl-1,3-indandiones and related structures, but these often exhibited undesired anticoagulant activity or suboptimal pharmacokinetics [1].
The pivotal shift occurred with the exploration of the 1,2-benzothiazine 1,1-dioxide scaffold. Leveraging the Gabriel-Colman rearrangement of saccharin-derived precursors (specifically, 3-oxo-1,2-benzisothiazoline-2-acetic acid methyl ester 1,1-dioxide), Lombardino's team established a robust synthetic route to 4-hydroxy-2H-1,2-benzothiazine-3-carboxylates [1] [2]. Subsequent N-alkylation at the 2-position and conversion of the ester to carboxamides yielded the first oxicams. CP-14304, an early carboxamide derivative, was a direct precursor. Systematic isosteric replacement of the carboxamide moiety within this scaffold led to the identification of piroxicam (introduced in 1982), followed by other analogues including isoxicam, tenoxicam, and meloxicam [1] [10].
Isoxicam emerged during this intensive period of oxicam development in the late 1970s/early 1980s. It was positioned as a potential successor offering anti-inflammatory efficacy comparable to existing NSAIDs. However, post-marketing surveillance revealed an association with severe and sometimes fatal Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), leading to its global withdrawal from the market in the mid-1980s [7] [10]. This event highlighted the critical impact of individual structural variations within the oxicam class on adverse event profiles, even among closely related analogues.
Table 1: Key Oxicam Derivatives and Structural Features
Compound Name | R1 (2-position) | R2 (3-carboxamide substituent) | Status/Note |
---|---|---|---|
Isoxicam | Methyl | 5-Methylisoxazol-3-yl | Withdrawn |
Piroxicam | Methyl | Pyridin-2-yl | Marketed |
Tenoxicam | Methyl | 2-Methylthiazol-5-yl (or thienothiazine) | Marketed (some regions) |
Meloxicam | 5-Methylthiazol-2-yl | 5-Methylthiazol-2-yl* | Marketed (COX-2 preferential) |
Lornoxicam | Chloro-substituent on pyridine | Pyridin-2-yl (chlorinated) | Marketed |
Note: Meloxicam has the heterocycle at both the 2-position and the carboxamide. [1] [5] [10]
Table 2: Milestones in Oxicam Research Involving Isoxicam
Period | Milestone | Significance |
---|---|---|
Early 1970s | Discovery & Synthesis of Oxicam core (Pfizer) | Established benzothiazine dioxide as viable NSAID scaffold without carboxylic acid |
1975 | First reports of Isoxicam's anti-inflammatory properties [9] | Demonstrated efficacy in experimental inflammation models |
Early 1980s | Market Introduction of Isoxicam | Joined piroxicam as early oxicam NSAIDs |
1984 | Detailed Metabolic Disposition Studies [3] | Elucidated species differences in metabolism (hydroxymethyl major human metabolite) |
Mid-1980s | Withdrawal of Isoxicam | Due to association with severe cutaneous reactions (SJS/TEN) |
Post-Withdrawal | Continued use in membrane interaction studies [8] | Serves as model compound for oxicam-biomembrane interaction research |
Isoxicam belongs to the 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide subclass of enolic acid NSAIDs. Its defining structural features are:
A critical physicochemical property of Isoxicam, shared with other 4-hydroxy-benzothiazine dioxides, is its ability to undergo prototropic tautomerism. The molecule can exist in several forms, primarily the 4-hydroxy tautomer (lactam form) and the 4-keto tautomer (lactim form), alongside potential zwitterionic forms depending on the environment (pH, solvent polarity) [8] [10]. This tautomerism significantly influences its solubility, partition coefficient (log P), and interaction with biological membranes and target proteins like COX [8]. While less acidic than carboxylic acid NSAIDs, the enolic 4-OH group (pKa ~5.3 for related oxicams) allows for some ionization in physiological environments, impacting distribution and protein binding [1].
Compared to its progenitor piroxicam, the replacement of the pyridyl ring with the smaller, more lipophilic 5-methylisoxazolyl group in Isoxicam altered its electronic distribution and physicochemical behavior, contributing to its distinct pharmacokinetic (long half-life across species [3] [6]) and unfortunately, its adverse reaction profile.
Despite its clinical withdrawal, Isoxicam has served as a valuable tool compound in pharmacological research, contributing insights in several key areas:
Investigations into Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition: Research identified that certain oxicam derivatives could inhibit mPGES-1, the inducible enzyme primarily responsible for producing the pro-inflammatory prostaglandin E2 (PGE2) during inflammation, downstream of COX-2 [1]. While specific potent inhibitors were developed from the oxicam template (e.g., derivatives like PSTC4), studies involving core oxicams like Isoxicam helped establish the benzothiazine scaffold as a starting point for developing novel anti-inflammatory agents targeting mPGES-1, potentially offering improved safety profiles over COX inhibitors [1].
Drug Interaction Studies (Pharmacodynamic): Research using Isoxicam contributed to understanding potential pharmacodynamic interactions between NSAIDs. Unlike arylacetic acid derivatives (e.g., indomethacin, ibuprofen), whose anti-inflammatory activity in the adjuvant-induced polyarthritis rat model was significantly reduced by concomitant aspirin administration, Isoxicam's anti-arthritic effects were not antagonized by aspirin or D-propoxyphene in the same model [9]. This suggested differences in the precise mechanisms or sites of action, or potentially differential effects on prostaglandin synthesis pathways, between the oxicam and arylacetic acid structural classes.
Model Compound for Membrane Interaction Studies: The interaction of NSAIDs with biological membranes is recognized as potentially relevant to their absorption, distribution, toxicity (e.g., GI mucosal damage), and even pharmacological activity beyond COX inhibition. Isoxicam, alongside other oxicams, has been used in biophysical studies employing artificial membrane models (e.g., DPPC, DMPC liposomes) using techniques like differential scanning calorimetry (DSC) and fluorescence spectroscopy [8]. These studies demonstrated that oxicams, including Isoxicam, intercalate into lipid bilayers, locate near the polar/apolar membrane interface, and can alter membrane fluidity and phase transition properties [8]. Such interactions could influence drug bioavailability, cellular uptake, and effects on membrane-associated proteins or processes.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7